molecular formula C8H7F3N4 B12853199 1H-Benzimidazole, 2-hydrazinyl-6-(trifluoromethyl)-

1H-Benzimidazole, 2-hydrazinyl-6-(trifluoromethyl)-

Cat. No.: B12853199
M. Wt: 216.16 g/mol
InChI Key: CYZDZCLLZWQLJE-UHFFFAOYSA-N
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Description

2-Hydrazino-5-(trifluoromethyl)-1H-benzimidazole is a chemical compound known for its unique structural properties and potential applications in various fields. It contains a benzimidazole core substituted with a hydrazino group at the second position and a trifluoromethyl group at the fifth position. This combination of functional groups imparts distinct chemical reactivity and biological activity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydrazino-5-(trifluoromethyl)-1H-benzimidazole typically involves the following steps:

    Formation of the Benzimidazole Core: The benzimidazole core can be synthesized through the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid in the presence of a base.

    Hydrazination: The final step involves the introduction of the hydrazino group at the second position of the benzimidazole ring. This can be achieved by reacting the intermediate compound with hydrazine hydrate under controlled conditions.

Industrial Production Methods

Industrial production methods for 2-Hydrazino-5-(trifluoromethyl)-1H-benzimidazole may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Hydrazino-5-(trifluoromethyl)-1H-benzimidazole undergoes various types of chemical reactions, including:

    Oxidation: The hydrazino group can be oxidized to form azo or azoxy derivatives.

    Reduction: The compound can be reduced to form hydrazine derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Azo or azoxy derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.

Scientific Research Applications

2-Hydrazino-5-(trifluoromethyl)-1H-benzimidazole has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 2-Hydrazino-5-(trifluoromethyl)-1H-benzimidazole involves its interaction with specific molecular targets and pathways. The hydrazino group can form covalent bonds with biomolecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The trifluoromethyl group enhances the compound’s stability and interaction with biological targets, contributing to its overall biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Hydrazino-5-(trifluoromethyl)pyridine
  • 2-Hydrazino-5-(trifluoromethyl)benzene
  • 2-Hydrazino-5-(trifluoromethyl)quinoline

Uniqueness

2-Hydrazino-5-(trifluoromethyl)-1H-benzimidazole is unique due to its benzimidazole core, which imparts distinct chemical and biological properties compared to other similar compounds

Properties

Molecular Formula

C8H7F3N4

Molecular Weight

216.16 g/mol

IUPAC Name

[6-(trifluoromethyl)-1H-benzimidazol-2-yl]hydrazine

InChI

InChI=1S/C8H7F3N4/c9-8(10,11)4-1-2-5-6(3-4)14-7(13-5)15-12/h1-3H,12H2,(H2,13,14,15)

InChI Key

CYZDZCLLZWQLJE-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C(F)(F)F)NC(=N2)NN

Origin of Product

United States

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